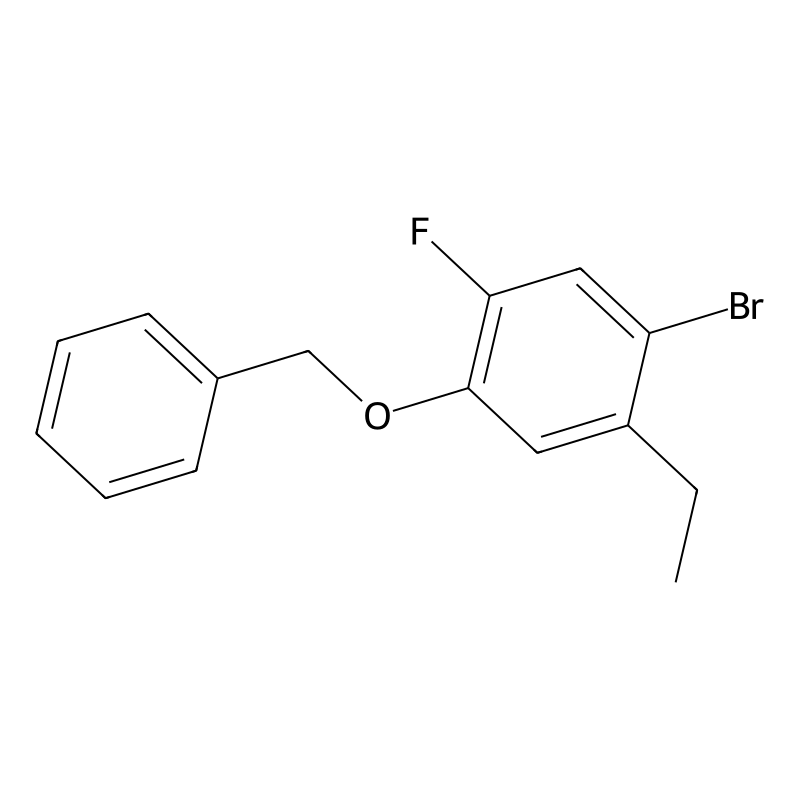

1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene is an organic compound characterized by its molecular formula and a molar mass of approximately 309.17 g/mol. This compound features a benzyloxy group, a bromine atom, an ethyl group, and a fluorine atom attached to a benzene ring, making it a versatile intermediate in various chemical syntheses. Its predicted density is around 1.359 g/cm³, and it has a predicted boiling point of approximately 377.1 °C .

There is no known mechanism of action for 1-Benzyloxy-4-bromo-5-ethyl-2-fluoro-benzene in biological systems.

The chemical behavior of 1-(benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene is influenced by its substituents. Key reactions include:

- Bromination: The compound can undergo further bromination, particularly at positions on the benzene ring that are activated by the existing substituents.

- Nucleophilic Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Ethylation: The ethyl group can be modified through reactions such as alkylation or acylation, expanding its utility in synthetic chemistry.

These reactions make it an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Research into the biological activity of 1-(benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene suggests potential applications in pharmacology. Preliminary studies indicate that this compound may exhibit:

- Antimicrobial Properties: It has been investigated for its effectiveness against various bacterial strains.

- Anticancer Activity: Initial findings suggest potential efficacy in inhibiting cancer cell growth, warranting further exploration in drug development .

The specific mechanisms through which it exerts these biological effects are still under investigation, with ongoing studies aiming to elucidate its interactions with biological targets.

Synthesis of 1-(benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene typically involves several key steps:

- Bromination: Starting from 1-benzyloxy-2-fluorobenzene, bromination is performed using bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron or aluminum chloride.

- Ethylation: The resulting brominated intermediate undergoes ethylation using ethyl bromide or ethyl iodide, facilitated by strong bases like sodium hydride or potassium tert-butoxide.

These methods can be optimized for yield and purity, especially for industrial applications where continuous flow reactors may enhance efficiency .

1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene serves multiple purposes across various fields:

- Pharmaceuticals: It is explored as a building block for developing novel therapeutic agents.

- Materials Science: Utilized in producing advanced materials such as polymers and liquid crystals due to its unique structural properties.

- Agrochemicals: Acts as an intermediate in synthesizing pesticides and other agricultural products .

Interaction studies focus on how 1-(benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene interacts with biological molecules. Research indicates that its substituents may influence binding affinities to specific enzymes or receptors, affecting pathways related to antimicrobial and anticancer activities. These studies are crucial for understanding its potential therapeutic applications and optimizing its efficacy .

Several compounds share structural similarities with 1-(benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 1-(Benzyloxy)-4-bromo-2-fluorobenzene | Lacks the ethyl group; different reactivity |

| 1-(Benzyloxy)-4-chloro-5-ethyl-2-fluorobenzene | Contains chlorine instead of bromine; altered properties |

| 1-(Benzyloxy)-4-bromo-5-methyl-2-fluorobenzene | Has a methyl group instead of an ethyl group; affects sterics |

Uniqueness: The unique combination of bromine and fluorine atoms along with the benzyloxy and ethyl groups confers specific reactivity and potential applications not found in similar compounds. This structural diversity allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .